molecular formula C8H5ClN4 B11903125 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

Cat. No.: B11903125
M. Wt: 192.60 g/mol
InChI Key: SJOSGQRRDFDTKP-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a chloro group at the 4th position, a methyl group at the 2nd position, and a carbonitrile group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chloro Group: Chlorination is achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Addition of the Methyl Group: Methylation can be carried out using methyl iodide or dimethyl sulfate.

    Incorporation of the Carbonitrile Group: This is typically done using cyanogen bromide or similar reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding oxide .

Scientific Research Applications

4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity. This can lead to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine
  • 2-Methyl-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
  • 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine
  • 4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Uniqueness

4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is unique due to the presence of the carbonitrile group at the 7th position, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C8H5ClN4

Molecular Weight

192.60 g/mol

IUPAC Name

4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

InChI

InChI=1S/C8H5ClN4/c1-4-12-6-5(2-10)3-11-7(6)8(9)13-4/h3,11H,1H3

InChI Key

SJOSGQRRDFDTKP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)NC=C2C#N

Origin of Product

United States

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